molecular formula C11H13NO3 B2770613 2-Phenyl-2-propanamidoacetic acid CAS No. 15962-45-5

2-Phenyl-2-propanamidoacetic acid

Cat. No.: B2770613
CAS No.: 15962-45-5
M. Wt: 207.229
InChI Key: HVTUONCHNDNNHF-UHFFFAOYSA-N
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Description

2-Phenyl-2-propanamidoacetic acid (CAS: 15962-45-5) is a substituted acetic acid derivative featuring a phenyl group and a propanamido (-NHCOCH2CH3) moiety attached to the alpha-carbon of the acetic acid backbone. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the amide and carboxylic acid functional groups. The compound has been historically utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development. However, commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

2-phenyl-2-(propanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTUONCHNDNNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-propanamidoacetic acid typically involves the reaction of benzeneacetic acid with a suitable amide-forming reagent. One common method is the reaction of benzeneacetic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amidoacetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-propanamidoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2-propanamidoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-propanamidoacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-phenyl-2-propanamidoacetic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Notes References
This compound C₁₁H₁₃NO₃ 207.23* Carboxylic acid, amide, phenyl Research intermediate (discontinued)
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) C₁₄H₁₂O₃ 228.24 Carboxylic acid, hydroxyl, two phenyl Organic synthesis, precursor to esters
2-Phenoxyacetic acid C₈H₈O₃ 152.15 Carboxylic acid, phenoxy ether Herbicides, plant growth regulators
2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride C₁₂H₁₇ClN₂O₃ 272.73 Carboxylic acid, amide, amino, phenyl (hydrochloride salt) Pharmaceutical intermediate (active synthesis inquiries)
2-Phenyl-2-[2-(propan-2-yl)phenoxy]acetic acid C₁₇H₁₈O₃ 270.32 Carboxylic acid, phenoxy ether, isopropyl, phenyl Specialty chemical (limited supplier data)

*Calculated based on molecular formula.

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The amide group in this compound enhances polarity compared to benzilic acid (hydroxyl vs. However, the hydrochloride derivative () exhibits higher solubility in polar solvents due to ionic character .
  • Acidity : The carboxylic acid group in all compounds confers acidity, but electron-withdrawing substituents (e.g., amide in this compound) may lower pKa compared to benzilic acid’s hydroxyl group .
  • Steric Effects: The isopropyl-phenoxy group in 2-phenyl-2-[2-(propan-2-yl)phenoxy]acetic acid introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to simpler phenoxyacetic acids .

Biological Activity

2-Phenyl-2-propanamidoacetic acid, also known as a derivative of phenylacetic acid, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its amide functional group and phenyl substitution, which may influence its interactions with biological targets.

The chemical structure of this compound can be represented as follows:

C1H1NC1H1C(COOH)C6H5\text{C}_1\text{H}_1\text{N}-\text{C}_1\text{H}_1\text{C}(\text{COOH})-\text{C}_6\text{H}_5

This structure is notable for its potential to engage in various biochemical interactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The compound may act as an enzyme inhibitor, affecting metabolic processes essential for cell survival and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmitter release or hormonal responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokine production.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of phenylacetic acid, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL for these pathogens, indicating moderate efficacy .

Anticancer Activity

In vitro studies conducted on various cancer cell lines (e.g., breast and prostate cancer) revealed that this compound reduced cell viability significantly at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Comparative Analysis

Below is a comparative table summarizing the biological activities of this compound against other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerate (MIC: 32-64 µg/mL)Significant (>50 µM)Moderate
Phenylacetic AcidLowModerateLow
AcetamideLowLowModerate

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